Cas no 2171820-04-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid structure
2171820-04-3 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid
CAS番号:2171820-04-3
MF:C20H19NO6S
メガワット:401.43296456337
CID:6612166
PubChem ID:137949432

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
    • EN300-1285878
    • 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid
    • 2171820-04-3
    • インチ: 1S/C20H19NO6S/c22-18(23)9-20(11-28(25,26)12-20)21-19(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
    • InChIKey: OQYDFIYQFXYTGD-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(CC(=O)O)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

計算された属性

  • せいみつぶんしりょう: 401.09330850g/mol
  • どういたいしつりょう: 401.09330850g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 696
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1285878-0.1g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
0.1g
$476.0 2023-05-23
Enamine
EN300-1285878-0.05g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
0.05g
$319.0 2023-05-23
Enamine
EN300-1285878-2.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
2.5g
$2688.0 2023-05-23
Enamine
EN300-1285878-0.25g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
0.25g
$679.0 2023-05-23
Enamine
EN300-1285878-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
1g
$1371.0 2023-05-23
1PlusChem
1P027ZGC-1g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
1g
$1757.00 2023-12-19
1PlusChem
1P027ZGC-10g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
10g
$7351.00 2023-12-19
Enamine
EN300-1285878-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95.0%
50mg
$319.0 2023-10-01
Aaron
AR027ZOO-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95%
500mg
$1495.00 2025-02-15
Enamine
EN300-1285878-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid
2171820-04-3 95.0%
250mg
$679.0 2023-10-01

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acidに関する追加情報

Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic Acid (CAS No. 2171820-04-3)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid, a compound with the CAS number 2171820-04-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and biochemical research. The structural complexity and functional diversity of this molecule make it a subject of intense study, particularly in the context of its pharmacological properties and mechanisms of action.

The molecular structure of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid is characterized by the presence of multiple functional groups, including an amino group, a methoxycarbonyl group, and a dioxo group. These features contribute to its unique chemical reactivity and biological activity. The presence of the fluorenyl moiety further enhances its potential as a pharmacophore, given the well-documented role of fluorene derivatives in various therapeutic applications.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid has been investigated for its potential to interact with specific targets within these pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease progression.

One of the most compelling aspects of this compound is its ability to undergo various chemical transformations that can be exploited for drug design purposes. The methoxycarbonyl group, for instance, can be used as a protecting group in peptide synthesis, while the amino group provides a site for further functionalization. These properties make it a versatile building block for the synthesis of more complex molecules with tailored pharmacological profiles.

The dioxo group in the molecular structure contributes to the compound's stability and reactivity under different conditions. This feature is particularly important in pharmaceutical applications, where compounds need to maintain their integrity during storage and administration. Additionally, the thietan ring system adds another layer of complexity to the molecule, which can influence its interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylacetic acid with high accuracy. These computational methods have been instrumental in identifying potential lead compounds for further experimental validation. By leveraging machine learning algorithms and molecular docking techniques, scientists have been able to screen large libraries of compounds efficiently and identify those with promising therapeutic potential.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity levels. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in achieving these objectives. The ability to synthesize complex molecules like this one with high efficiency is crucial for their translation into clinical applications.

In addition to its pharmacological potential, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dioxo-1lambda6-thietan-3-ylylacetic acid has also been studied for its role in biochemical research. Its unique structural features make it a valuable tool for understanding enzyme mechanisms and interactions at the molecular level. Researchers have used this compound to probe the active sites of various enzymes and gain insights into their catalytic processes.

The development of novel drug candidates often involves a multidisciplinary approach, combining expertise from chemistry, biology, and medicine. The compound 2-(N-((S-((S-((S-((S-((9H-fluoren-llethoxy-carbonylamino)-carbonylamino)-carbonylamino)-carbonylamino)-carbonylamino)-carbonylamino)thio)acetyl)amido)thio)acetyl)amido)thio)acetic acid (CAS No. 2171820 04 3) is a prime example of how such collaboration can lead to innovative solutions in drug discovery. Its complex structure and multifunctional groups provide a rich framework for exploring new therapeutic strategies.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. As our understanding of biological systems continues to grow, so does the potential for discovering new uses for existing molecules like this one. The integration of cutting-edge technologies into drug development pipelines will be crucial in realizing these possibilities.

In conclusion, 2-(N-(S-(S-(S-(S-(9H-fluoren-llethoxy-carbonylamino)-carbonylamino)-carbonylamino)-carbonylamino)-carboxyamido)thio)acetyl)amido]thio]acetic acid (CAS No 2171820 04 3) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable asset in both research and drug development efforts. As scientists continue to uncover new insights into its properties and applications, we can expect this compound to play an increasingly important role in addressing some of today's most pressing medical challenges.

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